molecular formula C14H10N2O5 B14321785 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 106176-92-5

2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14321785
CAS No.: 106176-92-5
M. Wt: 286.24 g/mol
InChI Key: SVMFGJHAOAAJRX-UHFFFAOYSA-N
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Description

2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structure and diverse applications This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a cyclohexa-2,4-dien-1-ylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-hydrazinylbenzoic acid with a suitable aldehyde or ketone to form a hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the cyclohexa-2,4-dien-1-ylidene ring. This step may require heating and the use of a dehydrating agent to facilitate the formation of the desired ring structure.

    Oxidation: The final step involves the oxidation of the cyclohexa-2,4-dien-1-ylidene ring to introduce the carboxylic acid and ketone functional groups. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the carboxylic acid to an aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions result in derivatives with various functional groups attached to the hydrazinyl moiety.

Scientific Research Applications

2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Aurintricarboxylic Acid: This compound shares a similar structure with 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid and exhibits comparable reactivity and applications.

    2,5-Cyclohexadiene-1-carboxylic Acid: Another structurally related compound with similar functional groups and chemical properties.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

106176-92-5

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

3-[(2-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10N2O5/c17-12-9(14(20)21)5-3-7-11(12)16-15-10-6-2-1-4-8(10)13(18)19/h1-7,17H,(H,18,19)(H,20,21)

InChI Key

SVMFGJHAOAAJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC(=C2O)C(=O)O

Origin of Product

United States

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